N-(2-chlorophenyl)-4-[2-(3,4-dihydro-1(2H)-naphthalenylidene)hydrazino]-4-oxobutanamide N-(2-chlorophenyl)-4-[2-(3,4-dihydro-1(2H)-naphthalenylidene)hydrazino]-4-oxobutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1028577
InChI: InChI=1S/C20H20ClN3O2/c21-16-9-3-4-10-18(16)22-19(25)12-13-20(26)24-23-17-11-5-7-14-6-1-2-8-15(14)17/h1-4,6,8-10H,5,7,11-13H2,(H,22,25)(H,24,26)/b23-17+
SMILES: C1CC2=CC=CC=C2C(=NNC(=O)CCC(=O)NC3=CC=CC=C3Cl)C1
Molecular Formula: C20H20ClN3O2
Molecular Weight: 369.8 g/mol

N-(2-chlorophenyl)-4-[2-(3,4-dihydro-1(2H)-naphthalenylidene)hydrazino]-4-oxobutanamide

CAS No.:

Cat. No.: VC1028577

Molecular Formula: C20H20ClN3O2

Molecular Weight: 369.8 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-4-[2-(3,4-dihydro-1(2H)-naphthalenylidene)hydrazino]-4-oxobutanamide -

Specification

Molecular Formula C20H20ClN3O2
Molecular Weight 369.8 g/mol
IUPAC Name N-(2-chlorophenyl)-N//'-[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino]butanediamide
Standard InChI InChI=1S/C20H20ClN3O2/c21-16-9-3-4-10-18(16)22-19(25)12-13-20(26)24-23-17-11-5-7-14-6-1-2-8-15(14)17/h1-4,6,8-10H,5,7,11-13H2,(H,22,25)(H,24,26)/b23-17+
Standard InChI Key MXXZFFBNVSACKE-HAVVHWLPSA-N
Isomeric SMILES C1CC2=CC=CC=C2/C(=N/NC(=O)CCC(=O)NC3=CC=CC=C3Cl)/C1
SMILES C1CC2=CC=CC=C2C(=NNC(=O)CCC(=O)NC3=CC=CC=C3Cl)C1
Canonical SMILES C1CC2=CC=CC=C2C(=NNC(=O)CCC(=O)NC3=CC=CC=C3Cl)C1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator